![molecular formula C16H14N4OS2 B2530022 3,5-二甲基-4-[[(5-苯基-3-噻唑并[2,3-c][1,2,4]三唑基)硫代]甲基]异噁唑 CAS No. 671199-86-3](/img/structure/B2530022.png)

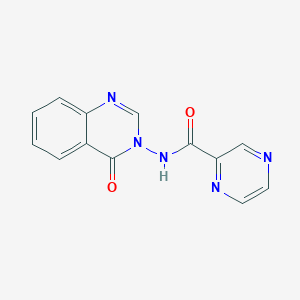

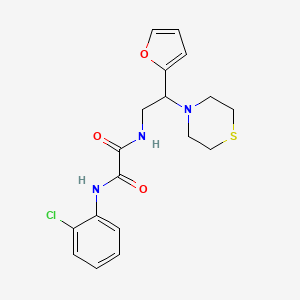

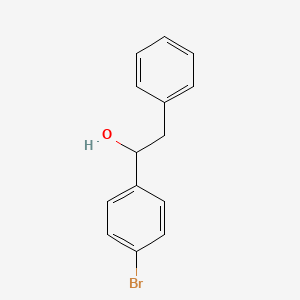

3,5-二甲基-4-[[(5-苯基-3-噻唑并[2,3-c][1,2,4]三唑基)硫代]甲基]异噁唑

描述

The compound "3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole" is a chemically synthesized molecule that appears to be a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The structure of this compound suggests that it may have potential applications in various fields, including medicinal chemistry and agricultural chemistry, due to the presence of the thiazolo[2,3-c][1,2,4]triazole moiety, which is often explored for its biological activities.

Synthesis Analysis

The synthesis of isoxazole derivatives can be complex and often requires multiple steps. For instance, the synthesis of 3-methyl-5-(2-aminoalkyl)isoxazoles involves the reaction of 3,5-dimethylisoxazole with Scruff bases in the presence of sodium amide in liquid ammonia . Similarly, the preparation of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides starts from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate and involves subsequent oxidation to yield the corresponding sulfonylmethyl derivatives . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of substituents on the isoxazole ring, which can significantly influence the chemical and physical properties of the compounds. For example, the crystal structure of a triazolyl-thiadiazole derivative has been determined using X-ray crystallography, showcasing the importance of structural analysis in understanding the properties of such compounds . The molecular structure of the compound would likely be analyzed using similar techniques to determine its conformation and electronic distribution.

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions. The reactivity of such compounds can be influenced by the substituents on the isoxazole ring. For example, the aprotic decomposition of 5-amino-3,4-dimethyl-isoxazole in the presence of isoamyl nitrite and iodine can yield 5-iodo-3,4-dimethyl-isoxazole . This type of reactivity might be relevant when considering the chemical reactions that the compound could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are determined by their molecular structure. For instance, the presence of different substituents can affect the solubility, melting point, and stability of the compounds. The compound "3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole" would likely have unique properties due to its complex structure, which includes both isoxazole and thiazolo[2,3-c][1,2,4]triazole moieties. These properties would need to be empirically determined through experiments such as solubility tests, melting point determination, and stability studies under various conditions.

科学研究应用

有机合成和化学转化

- 异噁唑的互变异构和碱性:对异噁唑的研究,例如 3,4-二甲基-5-羟基异噁唑,提供了对它们在不同溶剂中的互变异构和碱性的见解。此类研究有助于理解异噁唑衍生物的化学行为,这对于设计具有所需化学性质的化合物至关重要 (Boulton & Katritzky, 1961)。

- 异噁唑的锂化:锂化过程,其中 3,5-二甲基异噁唑等化合物转化为其锂化形式,已针对各种甲基取代的异噁唑进行了探索。这种化学转化对于合成乙酸和探索异噁唑的反应性具有重要意义 (Micetich, 1970)。

药理活性

- 免疫抑制特性:已合成一系列异噁唑衍生物并评估了它们的免疫抑制特性。显示出有效免疫抑制活性的化合物在开发治疗免疫相关疾病的新型治疗剂方面具有价值 (Mączyński 等,2018)。

- 抗分枝杆菌剂:对稠合的 1,2,4-三唑衍生物(包括异噁唑和噻唑三唑)的研究证明了其具有抗菌和抗分枝杆菌活性。此类研究对于鉴定对结核分枝杆菌有效的化合物至关重要 (Seelam 等,2016)。

化学反应性和应用

- 金属化和亲电猝灭:对异噁唑的金属化和亲电猝灭的探索提供了合成硫代烷基衍生物的途径。了解这些反应机理对于开发功能化异噁唑的合成策略至关重要 (Balasubramaniam 等,1990)。

- 环加成的区域选择性:对涉及异噁唑的 1,3-偶极环加成的区域选择性的研究突出了这些反应在生产具有特定结构特征的化合物中的合成效用。此类反应对于合成具有生物活性的分子至关重要 (Zaki 等,2016)。

作用机制

Target of Action

Many nitrogen- and sulfur-containing heterocyclic compounds, including thiazolo[2,3-c][1,2,4]triazoles, exhibit biological activity . These compounds are often involved in interactions with various enzymes, receptors, and other proteins, which could potentially be their targets .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in the target’s function . This interaction often involves the formation of bonds between the compound and its target, which can alter the target’s structure or function .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, often related to their biological activity . These can include pathways involved in cell growth, inflammation, and various disease processes .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antimicrobial, anticancer, antioxidant, and other effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular function .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often influence the activity of similar compounds .

属性

IUPAC Name |

3,5-dimethyl-4-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanylmethyl]-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS2/c1-10-13(11(2)21-19-10)8-22-15-17-18-16-20(15)14(9-23-16)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBUHJLXIFDVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol](/img/structure/B2529940.png)

![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2529943.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2529944.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2529945.png)

![2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2529947.png)

![4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2529950.png)

![6-(2-methoxyphenyl)-4-oxo-N-(2-(trifluoromethyl)benzyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2529951.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2529953.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide](/img/structure/B2529954.png)

![5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline](/img/structure/B2529955.png)

![(1R,5S)-N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2529957.png)